5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIYSCQZTGKEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid typically involves the reaction of 3-amino-1H-pyrazole with a furan-2-carboxylic acid derivative. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyrazole and furan rings .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole and furan derivatives.
Scientific Research Applications
5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and carboxylic acid functional groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of furan-pyrazole hybrids. Below is a detailed comparison with analogous derivatives, emphasizing structural variations, physicochemical properties, and applications.
Structural and Functional Group Variations
Physicochemical and Functional Differences
Hydrogen-Bonding Capacity: The 3-amino group in the target compound distinguishes it from methyl- or halogen-substituted analogs, enabling stronger hydrogen-bond interactions with biological targets .
Lipophilicity : The 1-methyl-pyrazole analog () has increased lipophilicity (clogP ~1.2) compared to the target compound (clogP ~0.5), impacting membrane permeability .
Metabolic Stability : Fluorinated derivatives () show improved resistance to oxidative metabolism, a critical factor in drug design .
Biological Activity
5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H10N4O3, with a molecular weight of approximately 234.21 g/mol. The compound features a furan ring and a pyrazole moiety, which are significant in influencing its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
- Attachment of the Furan Ring : The resultant pyrazole derivative is reacted with furan-2-carboxylic acid derivatives under suitable conditions to form the desired compound.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and furan rings exhibit significant anticancer activity. For instance, a study highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines such as ME-180 and A549, showcasing similar mechanisms that may apply to this compound .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Benzofuran Derivative A | ME-180 | 25 |
| Benzofuran Derivative B | A549 | 30 |
| This compound | TBD | TBD |
Enzymatic Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit various enzymes involved in cancer progression and inflammation. For example, studies on related pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting kinases and other targets relevant to cancer therapy .
Case Studies
- In Vivo Studies : In vivo studies conducted on animal models have demonstrated that compounds similar to this compound can significantly reduce tumor size when administered at specific dosages.
- Mechanism of Action : Research indicates that the mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
Future Directions
Given its structural characteristics, further exploration into the pharmacological properties of this compound is warranted. Potential areas for future research include:
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Expanded Biological Testing : Comprehensive testing against a wider range of cancer cell lines and other diseases.
Q & A
Q. What synthetic routes are established for 5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid, and what parameters critically influence yield?
The synthesis typically involves multi-step reactions, including:
- Protection/deprotection strategies : For example, furan-2-carboxylic acid derivatives are functionalized with pyrazole rings via nucleophilic substitution or condensation reactions .
- Cyclization : Hydrazine derivatives react with furan carbonyl groups to form the pyrazole core, followed by methylation or carboxylation .
- Key parameters : Temperature (60–100°C), pH (neutral to mildly acidic), and solvent polarity (DMF or DCM) significantly affect yield and purity. Prolonged reaction times may lead to side products like over-methylation .
Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm substituent positions on the pyrazole and furan rings. For example, the methylene bridge (–CH–) between the rings shows a triplet at δ 4.2–4.5 ppm .
- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for understanding steric effects in bioactivity. Pyrazole N–H and furan O···H interactions are often observed .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (CHNO, theoretical 207.18 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF, –Cl) to the pyrazole ring to enhance receptor binding. Analogues with 4-Cl substituents show improved antibacterial activity .
- Bioassay selection : Test against disease-specific targets (e.g., DPP-4 for antidiabetic activity or EGFR for anticancer effects). For example, Teneligliptin (a pyrazole-based DPP-4 inhibitor) serves as a structural benchmark .
- Computational modeling : Use DFT calculations to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory effects) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized assays : Discrepancies in IC values (e.g., antimicrobial activity) may arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for MIC testing .
- Metabolite profiling : Conflicting in vivo results may stem from differential metabolism. LC-MS/MS can identify active metabolites or degradation products .
- Dose-response validation : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to confirm potency thresholds .
Q. What mechanistic pathways underlie its interactions with biological targets?
- Enzyme inhibition : The carboxylic acid group chelates metal ions (e.g., Zn in metalloproteases), while the pyrazole ring forms hydrogen bonds with catalytic residues. For example, pyrazole derivatives inhibit COX-2 via a dual hydrogen-bonding network .
- Receptor antagonism : Molecular docking studies suggest the furan ring occupies hydrophobic pockets in kinase domains (e.g., EGFR), with the amino group enhancing solubility for membrane penetration .
Q. How can challenges in reaction reproducibility be addressed during scale-up?
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh)) improve coupling reaction efficiency in multi-step syntheses. Use degassed solvents to prevent catalyst deactivation .
- Purification protocols : Gradient column chromatography (silica gel, hexane/EtOAc) isolates intermediates with >95% purity. Recrystallization in ethanol removes residual byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
